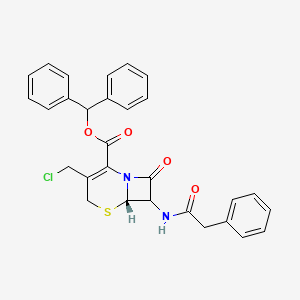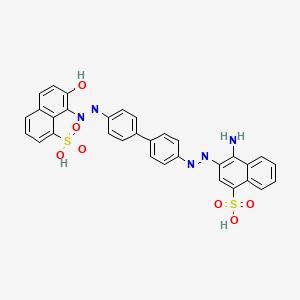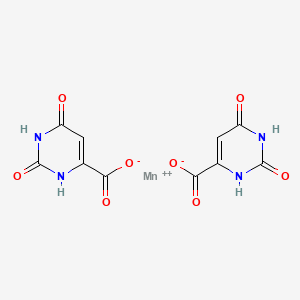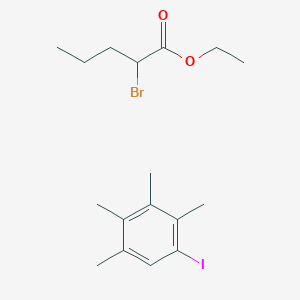
Ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromopentanoate: is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid used primarily as an intermediate in organic synthesis . 1-iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is a crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research .
Preparation Methods
Ethyl 2-bromopentanoate: can be synthesized through the bromination of ethyl pentanoate. The reaction involves the use of bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions . Industrial production methods often involve similar bromination reactions but on a larger scale with optimized conditions for higher yield and purity .
1-iodo-2,3,4,5-tetramethylbenzene: is typically prepared by iodination of 2,3,4,5-tetramethylbenzene. This reaction uses iodine and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of a hydrogen atom with an iodine atom .
Chemical Reactions Analysis
Ethyl 2-bromopentanoate: undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as hydroxide ions (OH-) to form ethyl pentanoate.
Reduction: Can be reduced to ethyl pentanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Undergoes elimination reactions to form alkenes in the presence of strong bases.
1-iodo-2,3,4,5-tetramethylbenzene: participates in:
Electrophilic substitution: Reacts with electrophiles to form various substituted products.
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling reactions: Engages in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Scientific Research Applications
Ethyl 2-bromopentanoate: is used in:
Organic synthesis: As an intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Material science: In the preparation of polymers and other advanced materials.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Environmental research: Studying the degradation of volatile organic compounds (VOCs) in the environment.
Medical research: As a precursor in the synthesis of potential therapeutic agents.
Industrial applications: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Ethyl 2-bromopentanoate: acts primarily through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This mechanism involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substituted product .
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through electrophilic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the aromatic ring towards electrophilic attack, facilitating the formation of various substituted products .
Comparison with Similar Compounds
Ethyl 2-bromopentanoate: is similar to other alkyl bromides such as ethyl 2-bromohexanoate and ethyl 2-bromo-3-methylbutanoate. its unique structure allows for specific reactivity and applications in organic synthesis .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds like 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. Its tetramethyl substitution pattern provides distinct steric and electronic properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C17H26BrIO2 |
|---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C7H13BrO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-6(8)7(9)10-4-2/h5H,1-4H3;6H,3-5H2,1-2H3 |
InChI Key |
HQBZFQLWPJTGON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)Br.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)
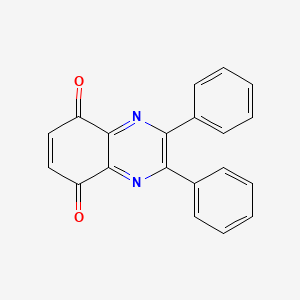

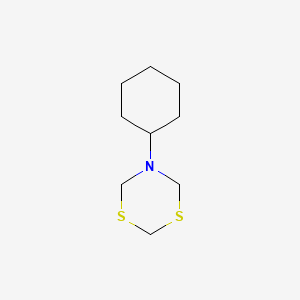
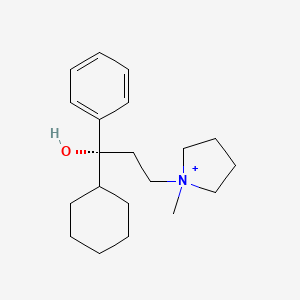
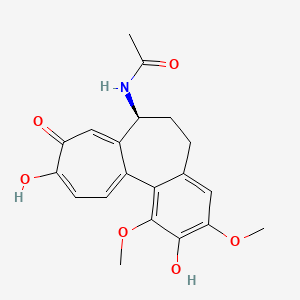

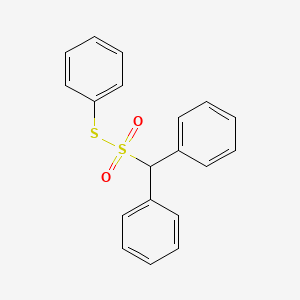
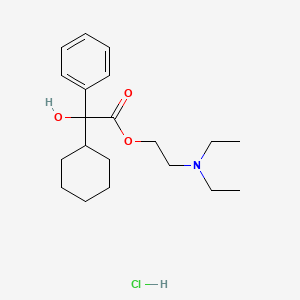
![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)

